4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
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Overview
Description
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a phenyl group, and a trimethylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds with a furan ring structure, such as furan-2-carboxylic acid and furan-3-carboxylic acid.
Phenyl Derivatives: Compounds with a phenyl group, such as phenylacetic acid and phenylalanine.
Trimethylpentyl Derivatives: Compounds with a trimethylpentyl group, such as 2,4,4-trimethylpentanoic acid.
Uniqueness
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups and structural features.
Properties
Molecular Formula |
C28H32N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H32N2O5/c1-27(2,3)19-28(4,5)21-10-14-22(15-11-21)34-18-25(31)30-29-17-20-8-12-23(13-9-20)35-26(32)24-7-6-16-33-24/h6-17H,18-19H2,1-5H3,(H,30,31)/b29-17+ |
InChI Key |
LBVSZLBKZXLOFK-STBIYBPSSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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